molecular formula C10H9ClF3N B6222383 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride CAS No. 2734906-46-6

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride

Cat. No.: B6222383
CAS No.: 2734906-46-6
M. Wt: 235.63 g/mol
InChI Key: RVORQPPGDPDXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is an organic chemical compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 91-93°C. This compound is used as a starting material for the synthesis of other compounds and as a reagent for organic synthesis. It is also used in the development of drugs and in the production of pharmaceuticals.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is widely used in scientific research applications. It is used as a starting material for the synthesis of other compounds, as a reagent for organic synthesis, and in the development of drugs and pharmaceuticals. It is also used in the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and other compounds.

Mechanism of Action

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is an organic compound that is used in a variety of research applications. It is believed to act as a Lewis acid, meaning that it is able to accept electrons from other molecules. It is also believed to act as a nucleophile, meaning that it is able to donate electrons to other molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it can be used as a starting material for the synthesis of other compounds and as a reagent for organic synthesis. It has also been studied for its effects on cell proliferation and apoptosis. Studies have shown that it can induce cell death in a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time without degradation. However, it is a hazardous material and should be handled with care. It is also volatile and can be difficult to work with in some laboratory experiments.

Future Directions

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride has a variety of potential future applications in scientific research. It can be used as a starting material for the synthesis of other compounds, as a reagent for organic synthesis, and in the development of drugs and pharmaceuticals. It can also be used in the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and other compounds. Additionally, it can be used in the study of biochemical and physiological effects, such as cell proliferation and apoptosis. Finally, it can be used in the study of the mechanism of action of drugs and pharmaceuticals.

Synthesis Methods

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is synthesized by combining 1-bromo-3-(trifluoromethyl)benzene with propargyl amine in the presence of a base such as potassium carbonate. This reaction produces this compound as a white solid.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride involves the reaction of 3-(trifluoromethyl)benzaldehyde with propargylamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "propargylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)benzaldehyde is reacted with propargylamine in the presence of a suitable solvent and a catalyst to form 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine." ] }

2734906-46-6

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C10H8F3N.ClH/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13;/h1,3-6,9H,14H2;1H

InChI Key

RVORQPPGDPDXED-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl

Purity

0

Origin of Product

United States

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